Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate

Description

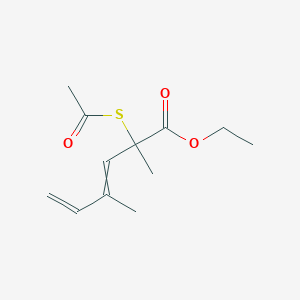

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate is a sulfur-containing α,β-unsaturated ester with a conjugated diene system. Its structure features an acetylthio (-SCOCH₃) group at the 2-position, methyl substituents at the 2- and 4-positions, and an ethyl ester moiety. Its reactivity may stem from the electron-withdrawing acetylthio group and the electrophilic nature of the α,β-unsaturated ester.

Properties

CAS No. |

646517-88-6 |

|---|---|

Molecular Formula |

C12H18O3S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

ethyl 2-acetylsulfanyl-2,4-dimethylhexa-3,5-dienoate |

InChI |

InChI=1S/C12H18O3S/c1-6-9(3)8-12(5,16-10(4)13)11(14)15-7-2/h6,8H,1,7H2,2-5H3 |

InChI Key |

WZOLDAVINXCKSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C=C(C)C=C)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid to promote the reaction between the carboxylic acid and ethanol . Another method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate can undergo various chemical reactions, including:

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate involves its interaction with various molecular targets. The acetylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to derivatives such as (R,E)-Ethyl 2-(4-bromophenyl-hexanoylthio)-2,4-dimethylhexa-3,5-dienoate (19a) . Key differences include:

- Substituent at the 2-position: Target compound: Acetylsulfanyl (-SCOCH₃), a compact, electron-withdrawing group. Compound 19a: 4-Bromophenyl-hexanoylthio, a bulky, aromatic substituent with a bromine atom, enhancing lipophilicity and steric hindrance.

- Molecular weight and complexity: The bromophenyl-hexanoylthio group in 19a increases molecular weight and complexity compared to the acetyl group in the target compound.

Analytical Data

- Mass spectrometry: Compound 19a: HRMS (M+H)⁺ calculated for C₁₄H₁₉N₃O₂SH at m/z 294.1276; observed 294.1281 .

- Chromatography :

Data Table: Comparative Analysis

Research Findings and Limitations

- Reactivity : The acetylthio group in the target compound may enhance electrophilicity at the α-position, facilitating nucleophilic attacks, whereas the bromophenyl group in 19a could promote aromatic interactions in biological systems .

- Limitations : Direct experimental data (e.g., spectroscopic, crystallographic) for the target compound are absent in the provided evidence. Structural inferences are based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.